2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile
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Overview
Description
2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile is a complex organic compound featuring a unique structure that includes a dihydrobenzo dioxin ring fused with an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile typically involves multiple steps. One common route starts with the alkylation of 2,3-dihydroxybenzoic acid to form the dihydrobenzo dioxin ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the imidazolidinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetonitrile: Similar structure but with a thiazole ring instead of an imidazolidinone.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Contains a similar dihydrobenzo dioxin ring but with a different functional group.
Uniqueness
The uniqueness of 2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile lies in its combination of the dihydrobenzo dioxin ring with the imidazolidinone moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C14H13N3O4 |
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Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile |
InChI |
InChI=1S/C14H13N3O4/c1-14(12(18)17(5-4-15)13(19)16-14)9-2-3-10-11(8-9)21-7-6-20-10/h2-3,8H,5-7H2,1H3,(H,16,19) |
InChI Key |
ZSGDULYQNMWWLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC#N)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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